MAO-A Inhibition vs. Moclobemide
N,N′-Bis(3-methoxyphenyl)oxamide demonstrates a significantly lower IC₅₀ value (50 nM) for human recombinant MAO-A compared to the clinically used MAO-A inhibitor moclobemide (IC₅₀ = 6.06 μM), indicating a >120‑fold greater potency in this in vitro assay [1] . This suggests that, as a research tool, N,N′-bis(3-methoxyphenyl)oxamide may be a more potent molecular probe for studying MAO-A dependent pathways than moclobemide.
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | Moclobemide: IC₅₀ = 6.06 μM |
| Quantified Difference | >120‑fold greater potency |
| Conditions | Recombinant human MAO-A expressed in Sf9 cells, using 5‑hydroxytryptamine as substrate, assessed as hydrogen peroxide production after 1 h |
Why This Matters
This high potency at MAO-A positions N,N′-bis(3-methoxyphenyl)oxamide as a valuable research tool for investigating MAO-A mediated mechanisms, potentially reducing the amount of compound required for in vitro studies compared to moclobemide.
- [1] BindingDB. (n.d.). BDBM50075969 (CHEMBL3415617): Inhibition of human recombinant MAO-A. Retrieved from https://www.bindingdb.org/ View Source
